molecular formula C16H15NO2 B069476 (S)-4-Methyl-5,5-diphenyloxazolidin-2-one CAS No. 191090-29-6

(S)-4-Methyl-5,5-diphenyloxazolidin-2-one

Cat. No.: B069476
CAS No.: 191090-29-6
M. Wt: 253.29 g/mol
InChI Key: URUDVMKJOXKZHR-LBPRGKRZSA-N
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Description

(S)-4-Methyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative widely used in organic synthesis, particularly as a chiral auxiliary. Its unique structure, featuring a five-membered oxazolidinone ring with a methyl group at the 4-position and two phenyl groups at the 5-position, imparts significant stereochemical control in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one typically involves the cyclization of an appropriate amino alcohol with a carbonyl compound. One common method is the reaction of (S)-phenylalaninol with benzaldehyde under acidic conditions to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Methyl-5,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other functionalized derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(S)-4-Methyl-5,5-diphenyloxazolidin-2-one has diverse applications in scientific research:

    Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing chiral drugs with improved efficacy and reduced side effects.

    Industry: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which (S)-4-Methyl-5,5-diphenyloxazolidin-2-one exerts its effects involves its ability to induce stereochemical control in reactions. The oxazolidinone ring’s rigid structure and the presence of bulky phenyl groups create a chiral environment that influences the stereochemistry of the products formed. This chiral induction is crucial in asymmetric synthesis, where the compound acts as a temporary chiral auxiliary, guiding the formation of enantiomerically pure products.

Comparison with Similar Compounds

    ®-4-Methyl-5,5-diphenyloxazolidin-2-one: The enantiomer of the compound, used similarly in asymmetric synthesis.

    4-Isopropyl-5,5-diphenyloxazolidin-2-one: Another oxazolidinone derivative with different substituents, offering varying degrees of stereochemical control.

    4-Benzyl-5,5-diphenyloxazolidin-2-one: Used in similar applications but with different steric and electronic properties.

Uniqueness: (S)-4-Methyl-5,5-diphenyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of both methyl and phenyl groups, which provide a balance of steric hindrance and electronic effects. This balance makes it particularly effective as a chiral auxiliary in a wide range of asymmetric syntheses, offering high enantioselectivity and versatility.

Properties

IUPAC Name

(4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUDVMKJOXKZHR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436946
Record name (4S)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191090-29-6
Record name (4S)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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